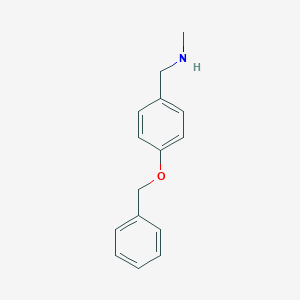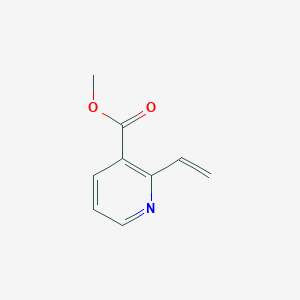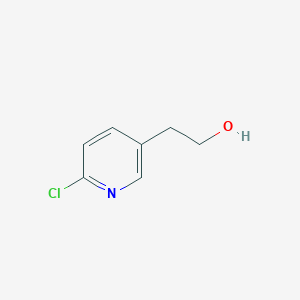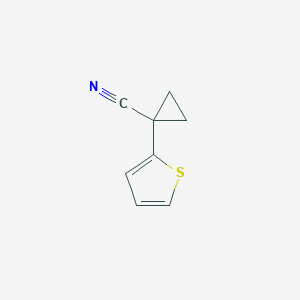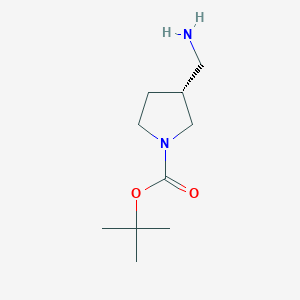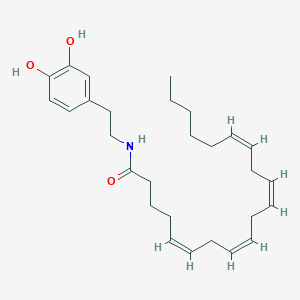
N-Arachidonoyldopamin
Übersicht
Beschreibung
N-Arachidonoyl dopamine (NADA) is an intriguing endocannabinoid that plays dual roles as an agonist for the CB₁ receptor and the transient receptor potential V₁ (TRPV1) ion channel . First described as a putative endocannabinoid in 2000, NADA was later identified as an endovanilloid in 2002. It is an endogenous lipid derived from arachidonic acid and dopamine, with particularly high concentrations in brain regions like the hippocampus, cerebellum, and striatum .
Wissenschaftliche Forschungsanwendungen
Die vielseitigen Rollen von NADA erstrecken sich über wissenschaftliche Bereiche:
Neurobiologie: Es moduliert die Neurotransmission, beeinflusst die Schmerzempfindung und zeigt antioxidative Eigenschaften.
Gefäßfunktion: NADA beeinflusst die Kontraktion und Entspannung von Blutgefäßen.
Entzündung: Es unterdrückt Entzündungsreaktionen und fördert die Auflösung.
HIV-Forschung: NADA zeigt eine inhibitorische Aktivität gegen die HIV-1-Replikation.
5. Wirkmechanismus
Die Wirkungen von NADA resultieren aus seinen Wechselwirkungen mit Rezeptoren:
CB₁-Rezeptor: Als Agonist beeinflusst NADA die Endocannabinoid-Signalübertragung.
TRPV1-Kanal: Die Aktivierung von TRPV1 trägt zur Schmerzempfindung und Thermoregulation bei.
Wirkmechanismus
Target of Action
N-Arachidonyldopamine (NADA) is an endocannabinoid that primarily targets the CB1 receptor and the transient receptor potential vanilloid 1 (TRPV1) ion channel . These targets play crucial roles in various physiological processes, including nociception and inflammation in the central and peripheral nervous system .
Mode of Action
NADA acts as an agonist for both the CB1 receptor and the TRPV1 ion channel . As an agonist, NADA binds to these receptors and activates them, leading to a series of intracellular events.
Biochemical Pathways
NADA is involved in various biochemical pathways due to its interaction with the CB1 receptor and the TRPV1 ion channel. It plays a significant role in nociception, the process by which the body senses and responds to harmful stimuli . NADA also influences inflammation processes in the central and peripheral nervous system .
Pharmacokinetics
It is known that nada is an endogenous lipid found in the brain of rats, with especially high concentrations in the hippocampus, cerebellum, and striatum .
Result of Action
NADA has been shown to induce a series of physiological paradigms associated with cannabinoids, including hypothermia, hypo-locomotion, catalepsy, and analgesia . It also displays antioxidant and neuroprotectant properties . Moreover, NADA has been implicated in smooth muscle contraction and vasorelaxation in blood vessels . It can also suppress inflammatory activation of human Jurkat T cells and inhibit the release of prostaglandin E2 (PGE2) from lipopolysaccharide (LPS)-activated astrocytes, microglia, and mouse brain endothelial cells .
Action Environment
The action, efficacy, and stability of NADA can be influenced by various environmental factors. For instance, chronic sleep disruption (CSD) has been shown to decrease the level of NADA in the thalamic reticular nucleus (TRN), a part of the brain involved in sensory processing . This suggests that environmental factors such as sleep patterns can influence the action of NADA.
Biochemische Analyse
Biochemical Properties
N-Arachidonyldopamine interacts with various targets, including cannabinoid receptors and the transient receptor potential vanilloid (TRPV1) . It acts as an agonist of the CB1 receptor and the TRPV1 ion channel . N-Arachidonyldopamine plays a significant role in nociception and inflammation in the central and peripheral nervous system .
Cellular Effects
N-Arachidonyldopamine exerts protective and antioxidative properties in microglial cell cultures, cortical neurons, and organotypical hippocampal slice cultures . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Arachidonyldopamine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks the plasma membrane translocation of certain proteins, redistributing them to different cellular compartments in a palmitoylation-dependent manner .
Temporal Effects in Laboratory Settings
N-Arachidonyldopamine has been shown to prevent cell death 24 hours after oxidative stress induction . It promotes the expression of antioxidant enzymes and reduces the BAX/BCL2 mRNA ratio .
Dosage Effects in Animal Models
The effects of N-Arachidonyldopamine vary with different dosages in animal models
Metabolic Pathways
N-Arachidonyldopamine is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine . The release of N-Arachidonyldopamine from the composite molecule is accomplished by a series of phospholipases .
Transport and Distribution
It is known that N-Arachidonyldopamine is present in very low concentrations in the brain .
Subcellular Localization
It has been shown that N-Arachidonyldopamine can redistribute certain proteins to the Golgi apparatus in a palmitoylation-dependent manner .
Vorbereitungsmethoden
Synthetic Routes:: NADA can be synthesized through enzymatic pathways involving arachidonic acid and dopamine. specific synthetic routes are not widely documented.
Industrial Production:: Industrial-scale production methods for NADA remain limited due to its complex structure and low abundance. Research efforts are ongoing to explore scalable synthesis routes.
Analyse Chemischer Reaktionen
Reaktionen:: NADA durchläuft verschiedene Reaktionen, darunter:
Oxidation: Oxidative Prozesse können die Struktur von NADA verändern.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.
Substitution: NADA kann an Substitutionsreaktionen teilnehmen.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromsäure (H₂CrO₄).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).
Substitution: Verschiedene Nukleophile (z. B. Amine, Thiole) können funktionelle Gruppen ersetzen.
Hauptprodukte:: Spezifische Produkte, die aus NADA-Reaktionen resultieren, sind nicht umfassend dokumentiert. Weitere Forschung ist erforderlich, um diese Details zu erhellen.
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von NADA liegt in seiner doppelten Rezeptoragonismus (CB₁ und TRPV1). Zu den ähnlichen Verbindungen gehören Anandamid (AEA) und Capsaicin , aber die kombinierten Wirkungen von NADA heben es von diesen ab.
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVPIAAVGAWJNQ-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415208 | |
| Record name | N-Arachidonoyldopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199875-69-9 | |
| Record name | N-Arachidonoyldopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199875-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arachidonyl dopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199875699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Arachidonoyldopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ARACHIDONOYL DOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8NX2KL2YP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: NADA is an endogenous lipid that acts as both an endocannabinoid and an endovanilloid, engaging with multiple targets to exert its effects.
- Transient Receptor Potential Vanilloid 1 (TRPV1): NADA is a potent agonist of TRPV1, a non-selective cation channel found in sensory neurons and other cell types. Activation of TRPV1 by NADA leads to calcium influx and downstream signaling events, including the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). [] This interaction is implicated in NADA's roles in pain sensation, thermosensation, and inflammation. [, , , ]
- Cannabinoid Receptors (CB1R and CB2R): NADA also acts as an agonist at both CB1R and CB2R. [, , , , ] These receptors are G protein-coupled receptors involved in a wide range of physiological processes, including mood, appetite, pain perception, and immune function. The downstream effects of NADA via cannabinoid receptors can vary depending on the cell type and receptor subtype involved. [, , , ]
- Other Targets: Emerging evidence suggests that NADA may also interact with other targets beyond TRPV1 and cannabinoid receptors, potentially contributing to its diverse pharmacological effects. [, , , ]
ANone: While specific spectroscopic data is not provided in the papers, we can provide the basic information:
ANone: Information about the material compatibility and stability of NADA under various conditions is limited in the provided research. As a lipid molecule, NADA is likely susceptible to oxidation, and appropriate storage conditions (e.g., inert atmosphere, low temperature) are likely necessary to maintain its stability. Further research is needed to comprehensively assess its compatibility and stability across different material and environmental contexts.
ANone: The provided research does not indicate that NADA possesses catalytic properties. It primarily acts as a signaling molecule, interacting with receptors and ion channels to elicit its biological effects.
ANone: The discovery and characterization of NADA represent significant milestones in the field:
- Identification as an Endogenous Compound: NADA was first identified as an endogenous compound in mammalian brain tissue in the early 2000s. [, ]
- Characterization as a TRPV1 Agonist: Shortly after its discovery, NADA was shown to be a potent agonist of the TRPV1 receptor, a key player in pain and inflammation. []
- Recognition as an Endocannabinoid: Further research revealed that NADA also interacts with cannabinoid receptors, solidifying its classification as an endocannabinoid. [, , , , ]
ANone: NADA research draws upon and contributes to various disciplines:
- Neuroscience: NADA's role in pain sensation, neuroprotection, and neuroinflammation makes it relevant to neuroscience research. [, , , ]
- Immunology: NADA's immunomodulatory effects, particularly its ability to suppress inflammatory responses, make it relevant to immunology research. [, , ]
- Chemical Biology: Understanding NADA's biosynthesis, metabolism, and interactions with its targets involves tools and approaches from chemical biology. [, ]
A: NADA's ability to activate both TRPV1 and cannabinoid receptors suggests complex and potentially synergistic effects on various physiological processes. This dual activity makes NADA a particularly intriguing target for pharmacological intervention, as it may offer broader therapeutic benefits compared to compounds targeting only one of these systems. [, , , , ]
A: NADA has demonstrated potent anti-inflammatory effects in various experimental models, suppressing the production of inflammatory mediators and reducing systemic inflammation. [, , ] This suggests that NADA, or synthetic analogs with improved pharmacological properties, could hold promise for treating inflammatory diseases such as sepsis, arthritis, and inflammatory bowel disease.
A: The specific effects of NADA can vary depending on the cell type and the relative expression levels of its targets (TRPV1, CB1R, CB2R). For instance, NADA induces cell death in hepatic stellate cells but not in hepatocytes, highlighting the importance of cell-specific context in its activity. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


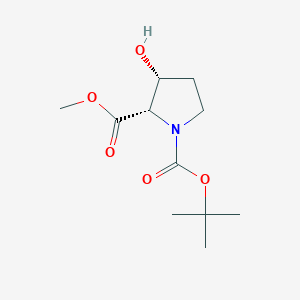

![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)


![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)
![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)
